molecular formula C7H5Cl2I B3015306 4-Chloro-3-iodobenzyl chloride CAS No. 104317-96-6

4-Chloro-3-iodobenzyl chloride

Cat. No.: B3015306
CAS No.: 104317-96-6
M. Wt: 286.92
InChI Key: WCHSTUZNVZIBIY-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzyl chloride is a chemical compound with the molecular formula C7H3Cl2IO .

Scientific Research Applications

Photodissociation Dynamics

  • Photodissociation of Ortho-Iodobenzyl Chloride : Research by Senapati and Das (2005) explored the photodissociation dynamics of ortho-iodobenzyl chloride, a compound related to 4-Chloro-3-iodobenzyl chloride, in the ultraviolet spectrum. This study focused on monitoring the dissociation dynamics and quantum yields of iodine and chlorine production, revealing selective bond dissociation in the molecule due to weak coupling among various chromophores (Senapati & Das, 2005).

Synthesis and Chemical Reactions

  • Synthesis of Radioiodinated Compounds : Akula, Zhang, and Kabalka (2002) utilized a compound similar to this compound in synthesizing radioiodinated benzylideneanabaseine, a marker for small cell lung carcinoma. This study underscores the importance of such compounds in the synthesis of radioiodinated materials for medical applications (Akula, Zhang, & Kabalka, 2002).

Applications in Organic Chemistry

  • Facile Synthesis of Benzodiazepines : Sasiambarrena et al. (2019) developed a method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from compounds related to this compound. This research demonstrates the utility of such compounds in the field of medicinal chemistry, especially in synthesizing complex organic molecules (Sasiambarrena et al., 2019).

Chlorination Processes

  • Chlorination of Aromatic Compounds : Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dyes, highlighting the role of chlorinated compounds in advanced oxidation processes. This study provides insights into the environmental and industrial applications of chlorinated aromatic compounds like this compound (Yuan et al., 2011).

Bioconjugation and Catalysis

  • Monofunctionalized Tetraazacrowns : Bongard et al. (2005) explored the alkylation of cyclen with compounds like 4-Iodobenzyl bromide for use in bioconjugation and catalysis. This research indicates the potential of this compound in creating functionalized ligands for various biochemical applications (Bongard et al., 2005).

Mechanism of Action

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHSTUZNVZIBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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